2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
Description
This compound, with the molecular formula C₂₃H₂₅N₃O₅ (estimated based on structural analogs in and ), features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at the 3-position. The acetamide side chain is linked to a 4-methoxyphenethylamine moiety. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects . The methoxy groups on both aromatic rings enhance lipophilicity and may influence receptor binding affinity, as seen in structurally related compounds (e.g., tetrahydroisoquinoline derivatives in ). While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with analogs reported for antipyretic and receptor-targeting applications .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-7-4-16(5-8-18)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-6-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCXODIENLGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on existing literature.
- Molecular Formula : C23H25N3O6
- Molecular Weight : 439.47 g/mol
- Structure : The compound contains a pyridazinone core, methoxy groups, and an acetamide functional group which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Key mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Modulation : It might interact with cell surface receptors, altering signaling pathways that regulate cell growth and differentiation.
- Gene Expression Regulation : The compound could influence gene expression associated with disease progression.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties due to its structural similarity to known antineoplastic agents.
- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, indicating a potential for antimicrobial applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- A study on pyridazinone derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyridazinone structure can enhance antitumor activity .
- Research on methoxy-substituted phenyl compounds indicated promising anti-inflammatory effects in animal models, highlighting the importance of functional groups in modulating biological responses .
Table of Related Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| N-(4-hydroxyphenyl)acetamide | Analgesic and antipyretic |
| N-(3-amino-4-methoxyphenyl)acetamide | Anti-inflammatory |
| 2-(6-Oxopyridazin-1-yl)acetic acid | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:
*Molecular weight estimated based on and .
Key Observations:
Substituent Effects on Pyridazinone Core: The 3,4-dimethoxyphenyl group in the target compound (vs. Chlorinated pyridazinones (e.g., ) exhibit higher electrophilicity, which may improve enzyme inhibition but increase toxicity risks .
Side Chain Modifications :
- The 4-methoxyphenethyl group in the target compound balances lipophilicity and solubility compared to bulkier analogs like Y041-4925 (4-phenylbutan-2-yl) .
- Piperazinyl/piperidinyl side chains () introduce basic nitrogen atoms, improving water solubility and pharmacokinetic profiles .
Synthetic Routes :
- The target compound is likely synthesized via amide coupling between 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-methoxyphenethylamine, analogous to methods in and .
- Chlorinated analogs () require harsh conditions (thionyl chloride/DMF), whereas methoxy-substituted derivatives may use milder coupling agents like BOP () .
Pharmacological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
